molecular formula C9H11I2NO4 B12330101 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid hydrate

2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid hydrate

Cat. No.: B12330101
M. Wt: 451.00 g/mol
InChI Key: OLVJOFLSAAXNES-FJXQXJEOSA-N
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Description

3,5-Diiodo-L-tyrosine hydrate is a crystalline compound with the empirical formula C9H9I2NO3 · 2H2O. It is an iodinated derivative of the amino acid L-tyrosine and plays a significant role in the biosynthesis of thyroid hormones. This compound is often used as a substrate in various biochemical assays and has applications in both research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diiodo-L-tyrosine hydrate typically involves the iodination of L-tyrosine. The reaction is carried out in an aqueous medium with iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective iodination at the 3 and 5 positions of the tyrosine molecule .

Industrial Production Methods

Industrial production of 3,5-Diiodo-L-tyrosine hydrate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then crystallized and purified through recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

3,5-Diiodo-L-tyrosine hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various iodinated tyrosine derivatives and deiodinated tyrosine .

Mechanism of Action

The mechanism of action of 3,5-Diiodo-L-tyrosine hydrate involves its role as an intermediate in the biosynthesis of thyroid hormones. In the thyroid gland, diiodotyrosine residues are coupled with other iodinated tyrosine residues to form thyroxine (T4) and triiodothyronine (T3). These hormones play critical roles in regulating metabolism, growth, and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Diiodo-L-tyrosine hydrate is unique due to its specific iodination pattern, which makes it a crucial intermediate in thyroid hormone biosynthesis. Its ability to undergo various chemical reactions and its applications in multiple scientific fields further highlight its significance .

Properties

Molecular Formula

C9H11I2NO4

Molecular Weight

451.00 g/mol

IUPAC Name

(2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid;hydrate

InChI

InChI=1S/C9H9I2NO3.H2O/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15;/h1-2,7,13H,3,12H2,(H,14,15);1H2/t7-;/m0./s1

InChI Key

OLVJOFLSAAXNES-FJXQXJEOSA-N

Isomeric SMILES

C1=C(C=C(C(=C1I)O)I)C[C@@H](C(=O)O)N.O

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N.O

Origin of Product

United States

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